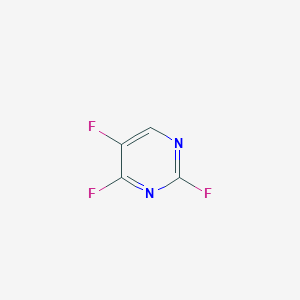
2,4,5-トリフルオロピリミジン
概要
説明
2,4,5-Trifluoropyrimidine is a fluorinated heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
科学的研究の応用
2,4,5-Trifluoropyrimidine has a wide range of applications in scientific research:
Biology: Fluorinated pyrimidines are used in the study of enzyme mechanisms and as probes in biochemical assays.
作用機序
Target of Action
The primary target of 2,4,5-Trifluoropyrimidine is the biochemical process that synthesizes 5-fluorouracil . 5-fluorouracil is a known anti-tumor agent, which has been used in the treatment of various types of cancers .
Mode of Action
2,4,5-Trifluoropyrimidine interacts with its targets through a process of hydrolysis . The process comprises hydrolyzing the 2,4,5-Trifluoropyrimidine at a temperature of about 2° to about 100° C., thereby directly producing the compound 5-fluorouracil .
Biochemical Pathways
The biochemical pathway affected by 2,4,5-Trifluoropyrimidine involves the conversion of the compound into 5-fluorouracil . This conversion is a key step in the synthesis of certain types of pro-drugs, which are metabolized to form 5-fluorouracil in the body .
Result of Action
The molecular and cellular effects of 2,4,5-Trifluoropyrimidine’s action are primarily seen in its conversion to 5-fluorouracil, a known anti-tumor agent . This conversion is crucial for the production of certain types of pro-drugs, which are metabolized to form 5-fluorouracil in the body .
Action Environment
The action of 2,4,5-Trifluoropyrimidine can be influenced by environmental factors such as temperature. The hydrolysis of 2,4,5-Trifluoropyrimidine to produce 5-fluorouracil occurs at a temperature of about 2° to about 100° C .
生化学分析
Biochemical Properties
2,4,5-Trifluoropyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic aromatic substitution reactions, which are essential for the synthesis of polyfunctional pyrimidine systems . The compound interacts with nitrogen-centered nucleophiles, leading to the formation of various derivatives that are valuable in medicinal chemistry . These interactions are primarily driven by the electron-withdrawing nature of the fluorine atoms, which enhance the reactivity of the pyrimidine ring.
Cellular Effects
2,4,5-Trifluoropyrimidine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with nucleic acids and proteins makes it a potent modulator of cellular functions . For instance, fluorinated pyrimidines like 2,4,5-Trifluoropyrimidine can be incorporated into RNA and DNA, leading to alterations in nucleic acid structure and dynamics . This incorporation can result in changes in gene expression and cellular metabolism, ultimately affecting cell function.
Molecular Mechanism
The molecular mechanism of 2,4,5-Trifluoropyrimidine involves its interaction with various biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition can result in the disruption of DNA replication and cell division. Additionally, 2,4,5-Trifluoropyrimidine can interact with RNA-modifying enzymes, further influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Trifluoropyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that fluorinated pyrimidines can accumulate in cells over time, leading to prolonged effects on cellular processes . The stability of 2,4,5-Trifluoropyrimidine in various experimental conditions is essential for its effective use in biochemical research.
Dosage Effects in Animal Models
The effects of 2,4,5-Trifluoropyrimidine vary with different dosages in animal models. At low doses, the compound can modulate cellular functions without causing significant toxicity . At high doses, 2,4,5-Trifluoropyrimidine can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety in biomedical applications.
Metabolic Pathways
2,4,5-Trifluoropyrimidine is involved in various metabolic pathways, including pyrimidine metabolism . The compound can be metabolized through both de novo synthesis and salvage pathways, leading to the formation of various metabolites . These metabolic pathways are essential for maintaining cellular functions and can be influenced by the presence of 2,4,5-Trifluoropyrimidine. The compound’s interactions with enzymes such as dihydroorotate dehydrogenase play a significant role in its metabolic effects .
Transport and Distribution
The transport and distribution of 2,4,5-Trifluoropyrimidine within cells and tissues are mediated by various transporters and binding proteins . The compound’s ability to interact with these transporters influences its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms of 2,4,5-Trifluoropyrimidine is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
2,4,5-Trifluoropyrimidine exhibits specific subcellular localization patterns that influence its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s effects on cellular processes and for developing targeted therapeutic strategies.
準備方法
Synthetic Routes and Reaction Conditions
2,4,5-Trifluoropyrimidine can be synthesized through several methods. One common approach involves the fluorination of 2,4,5-trichloropyrimidine using potassium fluoride at elevated temperatures. This reaction typically occurs in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide . Another method involves the use of cesium fluoride as the fluorinating agent, which allows for the substitution of chlorine atoms with fluorine atoms under milder conditions .
Industrial Production Methods
Industrial production of 2,4,5-Trifluoropyrimidine often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and high temperatures required for the reactions. The choice of solvent and reaction conditions is optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
2,4,5-Trifluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation. The presence of fluorine atoms makes the compound highly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: This reaction typically involves the use of primary or secondary amines as nucleophiles in the presence of a base such as diisopropylethylamine.
Reduction: Reduction of 2,4,5-Trifluoropyrimidine can be achieved using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with amines typically yields amino-substituted pyrimidines .
類似化合物との比較
2,4,5-Trifluoropyrimidine can be compared with other fluorinated pyrimidines, such as 2,4,6-trifluoropyrimidine and 5-fluorouracil. While all these compounds share the pyrimidine core structure, the position and number of fluorine atoms significantly influence their chemical properties and applications .
2,4,6-Trifluoropyrimidine: Similar in structure but with fluorine atoms at positions 2, 4, and 6.
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase, an enzyme involved in DNA synthesis.
特性
IUPAC Name |
2,4,5-trifluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBDHGMSPQBSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510139 | |
| Record name | 2,4,5-Trifluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17573-79-4 | |
| Record name | 2,4,5-Trifluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trifluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


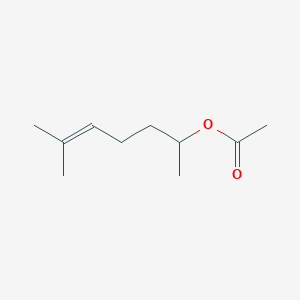
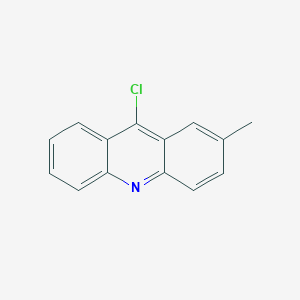
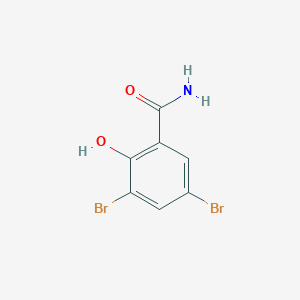


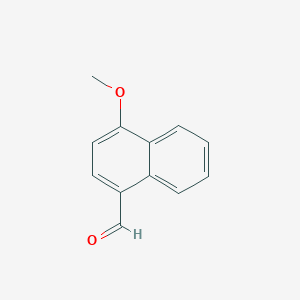




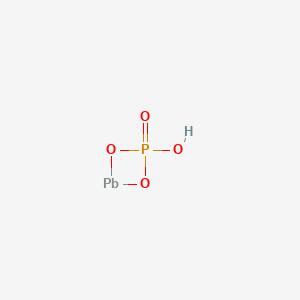
![2-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B103370.png)


